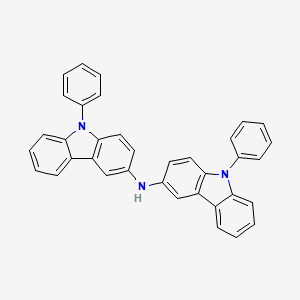

Bis(9-phenyl-9H-carbazol-3-yl)amine

Description

Bis(9-phenyl-9H-carbazol-3-yl)amine is a carbazole-based aromatic amine compound with two 9-phenylcarbazol-3-yl substituents linked via a central nitrogen atom. Its molecular structure combines electron-rich carbazole moieties, which are widely recognized for their high hole-transport capabilities and thermal stability, making it a promising candidate for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) . The compound’s extended π-conjugation and rigid planar structure enhance its charge-transport properties, while the phenyl groups at the 9-position of the carbazole units improve solubility and reduce crystallization in thin films .

This compound (CAS: 934545-87-6) has been utilized as a host material in thermally activated delayed fluorescence (TADF) OLEDs due to its bipolar charge-transport characteristics, which balance electron and hole injection in emissive layers . Its synthetic versatility allows for structural modifications, enabling fine-tuning of optoelectronic properties such as HOMO/LUMO energy levels and triplet exciton utilization .

Properties

Molecular Formula |

C36H25N3 |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

9-phenyl-N-(9-phenylcarbazol-3-yl)carbazol-3-amine |

InChI |

InChI=1S/C36H25N3/c1-3-11-27(12-4-1)38-33-17-9-7-15-29(33)31-23-25(19-21-35(31)38)37-26-20-22-36-32(24-26)30-16-8-10-18-34(30)39(36)28-13-5-2-6-14-28/h1-24,37H |

InChI Key |

JAHBGQHGNOSWGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)NC4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C8=CC=CC=C82 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(9-phenyl-9H-carbazol-3-yl)amine typically involves the reaction of 9-phenylcarbazole with an appropriate amine source under controlled conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 9-phenylcarbazole is reacted with an amine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Bis(9-phenyl-9H-carbazol-3-yl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with altered electronic properties.

Reduction: Reduction reactions can modify the amine group, leading to different substituted carbazole products.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or carbazole rings, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under specific conditions.

Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry: Bis(9-phenyl-9H-carbazol-3-yl)amine is widely used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent hole-transport properties .

Biology and Medicine: In biological research, the compound is explored for its potential as a fluorescent probe for imaging applications. Its unique photophysical properties make it suitable for tracking biological processes at the cellular level .

Industry: Industrially, this compound is used in the production of advanced materials for optoelectronic devices, including photovoltaic cells and light-emitting transistors .

Mechanism of Action

The mechanism by which Bis(9-phenyl-9H-carbazol-3-yl)amine exerts its effects is primarily related to its ability to transport positive charges (holes) efficiently. This property is crucial in optoelectronic devices, where the compound facilitates the movement of charges from the anode to the emitting layer, enhancing device efficiency and stability . The molecular targets include the active layers of OLEDs and other electronic components, where it interacts with other materials to improve performance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of Bis(9-phenyl-9H-carbazol-3-yl)amine and their properties:

Key Findings

Charge Transport Efficiency: this compound exhibits balanced hole and electron mobility (µh ≈ 10⁻⁴ cm²/Vs, µe ≈ 10⁻⁵ cm²/Vs) due to its bipolar design, outperforming monopolar analogues like 4-phenyl-4'-(9-phenyl-9H-carbazol-3-yl)diphenylamine (µh ≈ 10⁻³ cm²/Vs, µe negligible) . The naphthyl-substituted derivative (CAS: 2089223-27-6) shows improved thermal stability (5% weight loss at 450°C vs. 380°C for the parent compound) but reduced solubility in common solvents .

Optoelectronic Performance :

- In blue TADF OLEDs, this compound achieves a maximum external quantum efficiency (EQE) of 18%, while 3DCPO (with phosphine oxide) reaches 22% due to higher triplet energy (2.8 eV vs. 2.6 eV) .

- The boron complex PrFCzP demonstrates a smaller singlet-triplet energy gap (ΔEST = 0.08 eV), enabling efficient reverse intersystem crossing (RISC) for TADF, but suffers from lower film-forming stability compared to amine-linked derivatives .

Solubility and Processability: this compound is soluble in tetrahydrofuran (THF) and dichloromethane but insoluble in methanol, similar to most carbazole derivatives . Bulkier substituents, such as naphthyl groups, reduce solubility but enhance glass transition temperatures (Tg > 150°C), critical for device longevity .

Performance in OLED Devices

A comparative analysis of device metrics is provided below:

Critical Analysis of Research Trends

- Structural Optimization : Derivatives with electron-withdrawing groups (e.g., phosphine oxide in 3DCPO) improve electron injection, while extended π-systems (e.g., naphthyl substituents) enhance thermal stability .

- Limitations : Amine-linked carbazole compounds generally exhibit lower triplet energies compared to phosphine oxide or boron-based analogues, limiting their use in deep-blue OLEDs .

- Future Directions : Hybridizing carbazole with spiro-fluorene or triazine units could further optimize HOMO/LUMO alignment and reduce efficiency roll-off in devices .

Biological Activity

Bis(9-phenyl-9H-carbazol-3-yl)amine is a derivative of carbazole, a compound recognized for its diverse applications in organic electronics and potential biological activities. The unique structure of this compound, characterized by two phenyl-carbazole units linked through an amine group, endows it with distinct electronic and photophysical properties. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.

The molecular formula of this compound is , with a molecular weight of approximately 651.79 g/mol. Its solubility and stability are essential for its application in biological studies and potential therapeutic uses.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 651.79 g/mol |

| Solubility | Varies with solvent |

| Storage Conditions | -80°C for 6 months |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer, antimicrobial, and neuroprotective effects. The following sections detail these activities based on recent studies.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of carbazole derivatives, including this compound. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with DNA and modulate signaling pathways involved in cell growth and apoptosis.

- Case Study : A study demonstrated that carbazole derivatives exhibited cytotoxicity against human cancer cell lines such as HeLa and MCF-7, with IC50 values indicating significant potency .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, showing effectiveness against a range of pathogens.

- In Vitro Studies : Research has shown that certain carbazole derivatives possess antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Table of Antimicrobial Efficacy :

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Neuroprotective Activity

Neuroprotective effects have been observed in some carbazole derivatives, suggesting their potential in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.